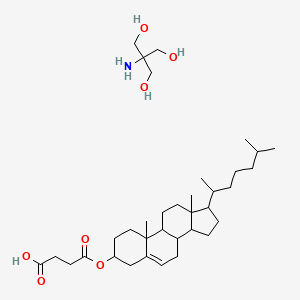
UDP-6-Azido-6-deoxy-D-galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-6-Azido-6-deoxy-D-galactose is a modified sugar nucleotide where the primary hydroxyl group at the sixth position of D-galactose is replaced with an azide group. This compound is an analogue of UDP-Galactose and is used extensively in biochemical and molecular research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of UDP-6-Azido-6-deoxy-D-galactose involves multiple enzymatic steps. The process typically starts with the modification of enzymes such as galactokinase, UTP-glucose-1-phosphate uridylyltransferase, and α-1,4-galactosyltransferase to accommodate azido-functionalized substrates. These enzymes are then used to convert 6-azido-6-deoxy-D-galactose-1-phosphate into this compound .
Industrial Production Methods
Industrial production of this compound is achieved through coupled enzymatic reactions using modified enzymes. These reactions can yield high conversion rates, making the process efficient for large-scale production. The use of enzyme variants such as GalK-E37S, GalU-D133V, and LgtC-Q187S has been shown to significantly increase the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
UDP-6-Azido-6-deoxy-D-galactose primarily undergoes substitution reactions due to the presence of the azide group. The azide group can participate in bio-orthogonal click chemistry reactions, making it a valuable tool for labeling and modifying biomolecules .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include copper catalysts for click chemistry reactions. The conditions typically involve mild temperatures and neutral pH to maintain the integrity of the sugar nucleotide .
Major Products Formed
The major products formed from reactions involving this compound are azido-functionalized biomolecules. These products are used in various applications, including bioimaging and the study of glycosphingolipids .
Applications De Recherche Scientifique
UDP-6-Azido-6-deoxy-D-galactose has a wide range of applications in scientific research:
Mécanisme D'action
UDP-6-Azido-6-deoxy-D-galactose acts as a galactosyl-donor in glycosylation reactions. The azide group allows for bio-orthogonal click chemistry, enabling the specific labeling and modification of biomolecules without interfering with natural biological processes. This makes it a powerful tool for studying glycosylation and its effects on cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
UDP-6-Azido-6-deoxy-D-glucose: Similar in structure but with a glucose moiety instead of galactose.
UDP-6-Azido-6-deoxy-N-acetyl-D-galactosamine: Contains an N-acetyl group in addition to the azide.
Uniqueness
UDP-6-Azido-6-deoxy-D-galactose is unique due to its specific use as a galactosyl-donor in glycosylation reactions. Its ability to participate in click chemistry makes it particularly valuable for bioimaging and the study of glycosphingolipids .
Propriétés
IUPAC Name |
[6-(azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O16P2/c16-19-17-3-5-8(22)10(24)12(26)14(34-5)35-38(30,31)36-37(28,29)32-4-6-9(23)11(25)13(33-6)20-2-1-7(21)18-15(20)27/h1-2,5-6,8-14,22-26H,3-4H2,(H,28,29)(H,30,31)(H,18,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSUUMDTTUVTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CN=[N+]=[N-])O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O16P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
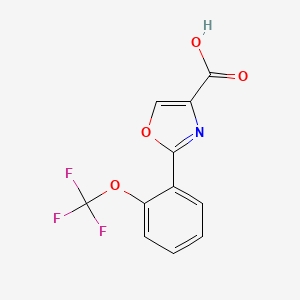
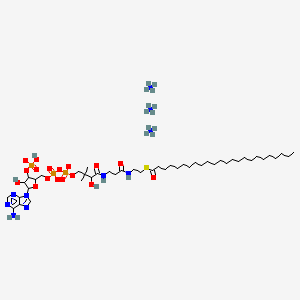
![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)
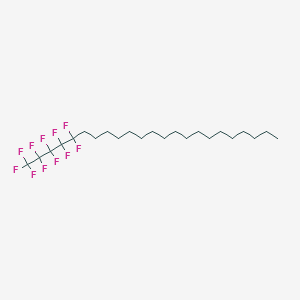
![7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)
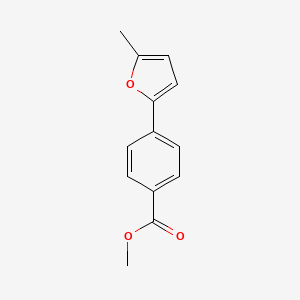

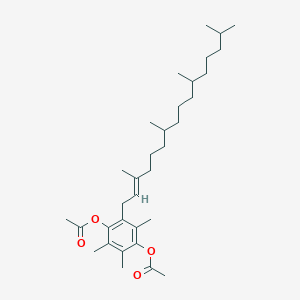
![3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12080764.png)



